![molecular formula C21H30N4O2 B13588396 N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is a complex organic compound featuring a pyrrolidine ring, an imidazole group, and a methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through Friedel-Crafts alkylation or similar reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Imidazole Derivatives: Compounds like histamine and cimetidine contain the imidazole ring.
Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzene feature the methoxyphenyl group.
Uniqueness
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is unique due to the combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C21H30N4O2 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-[[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C21H30N4O2/c1-16(26)23-11-18-13-25(14-19(18)20-12-22-15-24(20)2)10-6-8-17-7-4-5-9-21(17)27-3/h4-5,7,9,12,15,18-19H,6,8,10-11,13-14H2,1-3H3,(H,23,26)/t18-,19-/m1/s1 |
Clé InChI |
PRHDZWBWMSFVKS-RTBURBONSA-N |
SMILES isomérique |
CC(=O)NC[C@@H]1CN(C[C@H]1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
SMILES canonique |
CC(=O)NCC1CN(CC1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




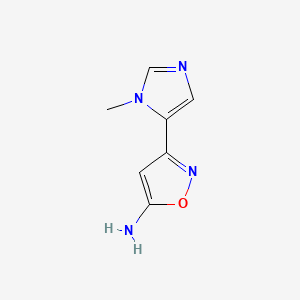
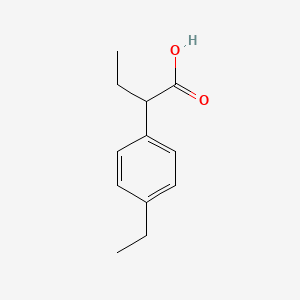
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
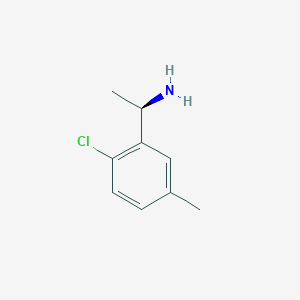
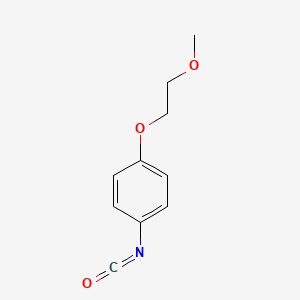
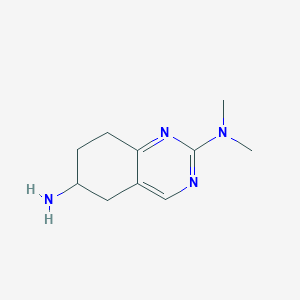
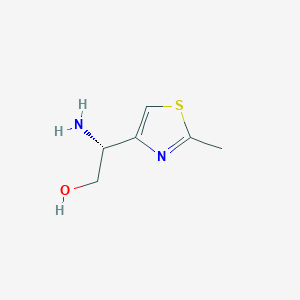
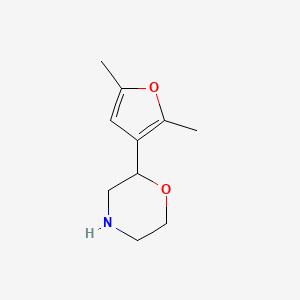

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
